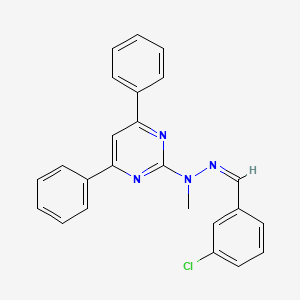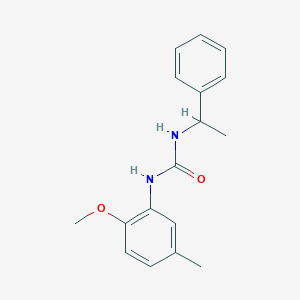
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as CDMH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic proteins. This compound also inhibits cell proliferation by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in vitro and in vivo. In vitro studies have shown that this compound does not affect the viability of normal cells at concentrations that are toxic to cancer cells. In vivo studies have shown that this compound does not cause any significant toxicity or adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields. However, this compound also has some limitations, including its limited solubility in water and its instability in acidic conditions.
Orientations Futures
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has several potential future directions, including its further development as an anticancer agent, its use as a building block for the synthesis of new materials, and its potential applications in other fields, such as sensors and catalysis. Further studies are needed to explore the full potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves the reaction of 3-chlorobenzaldehyde with 4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazine in the presence of a catalyst. The reaction yields this compound as a yellow solid with a melting point of 231-233°C.
Applications De Recherche Scientifique
3-chlorobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug development, this compound has been studied as a potential lead compound for the development of new drugs. In material science, this compound has been studied for its potential applications as a fluorescent probe and as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4/c1-29(26-17-18-9-8-14-21(25)15-18)24-27-22(19-10-4-2-5-11-19)16-23(28-24)20-12-6-3-7-13-20/h2-17H,1H3/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHYGXXLBBFRSO-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)

![4-(3-chloro-4-methoxybenzoyl)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365094.png)
![3-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5365096.png)
![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![4-[(benzylsulfonyl)methyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5365123.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5365137.png)
![N-(2,3-dimethylphenyl)-N'-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5365140.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5365146.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5365158.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5365187.png)